Levonorgestrel-3-ethyldienol ether
Description
Context as a Synthetic Intermediate in Steroid Chemistry
In the multi-step synthesis of levonorgestrel (B1675169), a key strategy involves the protection of the ketone group at the C3 position of the steroid's A-ring. This is often achieved by converting the 3-keto group into a more stable enol ether, such as the 3-ethyldienol ether. This transformation serves to prevent unwanted side reactions at this position while other parts of the molecule are being chemically modified.
The formation of the ethyldienol ether facilitates subsequent reactions, such as the introduction of the ethynyl (B1212043) group at the C17 position, which is crucial for the biological activity of levonorgestrel. Once the desired modifications are complete, the enol ether is hydrolyzed back to the ketone, yielding the final levonorgestrel molecule. This protective group strategy is a common and effective method in steroid chemistry, allowing for the regioselective synthesis of complex molecules.
Significance as a Chemical Impurity in Levonorgestrel Synthesis
The very nature of Levonorgestrel-3-ethyldienol ether as a synthetic intermediate means it can also persist as a process-related impurity in the final active pharmaceutical ingredient (API) if the hydrolysis step is incomplete or inefficient. allmpus.comsynthinkchemicals.com The presence of such impurities is a critical concern in pharmaceutical manufacturing, as they can potentially affect the safety and efficacy of the final drug product.
Regulatory bodies like the European Pharmacopoeia (EP) list various impurities of levonorgestrel that must be monitored and controlled within strict limits. While specific impurity designations can vary, the presence of unconverted intermediates like the 3-ethyldienol ether is a key parameter in the quality control of levonorgestrel. allmpus.compharmaffiliates.com The monitoring of these impurities is essential for ensuring the purity and consistency of the API. allmpus.com
Role as a Reference Standard in Pharmaceutical Chemical Analysis
To accurately quantify the levels of this compound as an impurity, highly pure samples of the compound itself are required. These are known as reference standards. dalton.com Pharmaceutical manufacturers and quality control laboratories use these standards to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in batches of levonorgestrel. allmpus.com
By comparing the analytical response of the impurity in a test sample to the response of the certified reference standard, a precise and accurate measurement of the impurity level can be obtained. dalton.com This ensures that each batch of the drug meets the stringent purity requirements set by pharmacopoeias and regulatory authorities. pharmaffiliates.comdalton.com Several chemical and pharmaceutical suppliers provide this compound as a reference standard for this purpose. allmpus.comsynthinkchemicals.compharmaffiliates.comdalton.com
Stereochemical Considerations and Nomenclature in Steroid Chemistry
The chemical structure of this compound is based on the gonane (B1236691) steroid nucleus, a tetracyclic hydrocarbon system. The nomenclature of steroids is systematic, indicating the parent hydrocarbon, the type and location of functional groups, and the stereochemistry of the molecule.
Levonorgestrel itself is the levorotatory (optically active) isomer of norgestrel. The stereochemistry at the C13 position, bearing an ethyl group, and the C17 position, with its alpha-ethynyl and beta-hydroxyl groups, is crucial for its biological function. As a direct derivative, this compound retains this core stereochemistry. The "3-ethyldienol ether" part of the name specifies that the ketone at the C3 position has been converted into an enol ether with an ethyl group, resulting in a diene system (two double bonds) within the A-ring. The precise IUPAC name would further detail the positions of these double bonds and the stereochemistry at all chiral centers.
Data Tables
The following tables provide a summary of the key chemical compounds mentioned in this article.
Table 1: Profile of this compound
| Attribute | Value | Source |
| Catalogue Number | PAI 12 010010 | pharmaffiliates.com |
| CAS Number | 24908-87-0 | allmpus.comsynthinkchemicals.compharmaffiliates.com |
| Molecular Formula | C₂₃H₃₂O₂ | allmpus.comsynthinkchemicals.compharmaffiliates.com |
| Molecular Weight | 340.51 g/mol | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGGFXBWMZHMQ-QBFRCJLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Levonorgestrel 3 Ethyldienol Ether
Direct Synthetic Routes to Levonorgestrel-3-ethyldienol Ether
The primary pathways to this compound involve the construction of the dienol ether system on the steroid's A-ring and the introduction of the characteristic ethynyl (B1212043) group at the C17 position.
Ethynylation Reactions for Dienol Ether Formation
A cornerstone of progestin synthesis is the ethynylation reaction, which installs the 17α-ethynyl group, crucial for biological activity. This transformation is typically performed on a ketone precursor.
The most prevalent synthetic route to levonorgestrel (B1675169), and by extension its dienol ether derivatives, commences with a methoxydienone (B195248) precursor, namely 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one. google.comwikipedia.orgechemi.comchemspider.com This starting material undergoes ethynylation to create the 17α-ethynyl-17β-hydroxy functionality. google.com While much of the literature focuses on the 3-methyl dienol ether as a direct intermediate to levonorgestrel, the synthesis of the corresponding 3-ethyl dienol ether follows an analogous pathway, starting from a 3-ethoxygonadienone precursor. google.com The reaction involves the treatment of the 17-keto steroid with an alkali metal acetylide. google.com
The ethynylation reaction is conducted under specific conditions to ensure high yield and stereoselectivity. It is an anhydrous reaction, typically employing a strong base and an appropriate solvent system.
The process involves reacting the dienone precursor with an ethynylating agent, such as lithium acetylide, in the presence of a strong base. google.com The choice of base and solvent is critical for the reaction's success. Common systems include alkali metal acetylides in liquid ammonia (B1221849) or the use of bases like potassium tert-butoxide in aprotic solvents. google.com
| Parameter | Conditions | Reference |
|---|---|---|
| Ethynylating Agent | Lithium acetylide | google.com |
| Base | Alkali metal in liquid ammonia | google.com |
| Solvent | Liquid ammonia, Dimethylacetamide | google.com |
| Temperature | Typically low temperatures, e.g., during Birch reduction for precursor synthesis. | google.com |
Exploration of Alternative Ether Synthesis Pathways (e.g., Williamson Ether Synthesis, Alkoxymercuration)
Beyond the direct ethynylation of an existing etherified precursor, other classical organic reactions could theoretically be employed to form the dienol ether structure.
The Williamson ether synthesis is a robust method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comwikipedia.org To synthesize this compound via this pathway, one would theoretically start with the enolate of the corresponding 3-keto steroid (levonorgestrel) and react it with an ethyl halide (e.g., ethyl iodide). The formation of the alkoxide (enolate) would require a strong, non-nucleophilic base to deprotonate the alcohol or enol. masterorganicchemistry.comkhanacademy.org However, applying this to complex, sterically hindered steroid systems can be challenging, and specific examples for this exact transformation are not prevalent in the literature.
Alkoxymercuration-demercuration provides another route to ethers from alkenes. pearson.comlibretexts.org This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt (like mercuric trifluoroacetate), followed by reduction with sodium borohydride. libretexts.orgpressbooks.pub For the synthesis of this compound, this would require a suitable steroid precursor containing a double bond at the C-2 or C-3 position, which would then react with ethanol. The reaction proceeds via Markovnikov addition of the alcohol. libretexts.orglibretexts.org While a powerful tool for ether synthesis, its application in the context of creating this specific steroid dienol ether is not widely documented.
Chemical Transformations Involving this compound
The primary chemical transformation of interest for this compound is its conversion back to the hormonally active levonorgestrel.
Hydrolysis to Levonorgestrel: Mechanistic Aspects and Conditions
The conversion of the dienol ether to the corresponding α,β-unsaturated ketone of levonorgestrel is achieved through acid-catalyzed hydrolysis. google.com
The mechanism of this reaction is a classic example of enol ether hydrolysis. The reaction is initiated by the protonation of the enol ether at the C-3 carbon, which is the rate-limiting step. acs.orgstackexchange.com This protonation is electron-rich due to the resonance donation from the ether's oxygen atom. wikipedia.org The protonation results in the formation of a resonance-stabilized oxocarbenium ion intermediate. stackexchange.comrsc.org This cation is then attacked by a water molecule at the C-3 carbon. Subsequent deprotonation of the resulting hemiacetal-like intermediate leads to the formation of the 3-keto group and the elimination of ethanol, yielding the final levonorgestrel product. stackexchange.com
The conditions for this hydrolysis must be carefully controlled to ensure a high yield of the desired product. The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid. google.com
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Mineral acid (e.g., HCl, H₂SO₄) | google.com |
| Solvent | Water, often with a co-solvent like ethanol. | google.com |
| Temperature | Reaction can proceed at room temperature. | google.com |
Table of Referenced Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 24908-87-0 |
| Levonorgestrel | 797-63-7 |
| 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one (Methoxydienone) | 2322-77-2 |
| 13β-Ethyl-3-ethoxy-gona-2,5(10)-dien-17β-ol | Not available in search results |
| Lithium acetylide | 1111-64-4 |
| Potassium tert-butoxide | 865-47-4 |
| Ethanol | 64-17-5 |
| Ethyl iodide | 75-03-6 |
| Mercuric trifluoroacetate | 13257-51-7 |
| Sodium borohydride | 16940-66-2 |
| Hydrochloric acid | 7647-01-0 |
| Sulfuric acid | 7664-93-9 |
Acid-Catalyzed Hydrolysis of Dienol Ethers
The hydrolysis of this compound is facilitated by the use of various acids. google.comgoogle.com Both mineral acids and organic acids can be employed for this transformation. google.comgoogle.com Commonly used mineral acids include hydrochloric acid, sulfuric acid, phosphoric acid, nitric acid, and perchloric acid. google.comgoogle.com Organic acids such as p-toluene sulfonic acid, methane (B114726) sulfonic acid, acetic acid, and formic acid are also effective. google.comgoogle.com The reaction is typically carried out at temperatures ranging from 25°C to 180°C, with a preferred range of 40-100°C. google.comgoogle.com The duration of the hydrolysis is generally between 0.5 to 10 hours. google.comgoogle.com
Formation of O-Impurity during Hydrolysis
A significant challenge during the hydrolysis of this compound is the formation of a specific impurity known as the "O-impurity". google.comgoogle.com This impurity is believed to form through the addition of the solvent, particularly protic solvents like methanol (B129727), across the C5-C10 double bond of the dienol ether intermediate. google.comgoogle.com The presence of this O-impurity compromises the purity of the final Levonorgestrel product and often necessitates additional purification steps. google.com
Solvent Effects on Hydrolysis and Impurity Profile
The choice of solvent has a profound impact on both the efficiency of the hydrolysis reaction and the formation of impurities. google.comgoogle.com When the hydrolysis is conducted in protic solvents such as methanol, the formation of the O-impurity can be significant, reaching levels of up to 0.29%. google.com
To mitigate the formation of the O-impurity, the use of aprotic solvents for the hydrolysis reaction has been investigated. google.comgoogle.com Aprotic solvents are those which cannot donate hydrogen bonds. A wide range of aprotic solvents have been found to be suitable for this process, including:
Ketones (e.g., acetone, ethyl methyl ketone, diethyl ketone, methyl isobutyl ketone) google.com
Ethers (e.g., dioxane, tetrahydrofuran, glycodimethyl ether, diethyl ether, diisopropyl ether) google.com
Aromatic hydrocarbons (e.g., benzene, toluene, xylenes) google.com
Amides (e.g., dimethyl formamide, N-methyl acetamide, N,N-dimethyl acetamide) google.com
Lower aliphatic esters (e.g., ethyl acetate, methyl acetate, isopropyl acetate) google.com
Halogenated hydrocarbons (e.g., dichloromethane, chloroform, dichloroethane) google.com
Dimethyl sulfoxide (B87167) google.com
Research has shown that conducting the hydrolysis in an aprotic solvent with an acid can significantly reduce the level of the O-impurity to below the detection limit. google.comgoogle.com
Strategies for Minimizing Dienol Ether Content during Downstream Reactions
The presence of unreacted this compound in the final product is undesirable. Therefore, strategies are employed to ensure its complete conversion during downstream processing. One approach involves the purification of crude Levonorgestrel containing the O-impurity by treating it with a mineral acid in an aprotic solvent. google.comgoogle.com This process can be carried out at temperatures between 20°C and 150°C. google.com Additionally, recrystallization from a suitable solvent or mixture of solvents, such as N,N-dimethyl formamide-water or methanol-water, can be used to purify the crude Levonorgestrel and remove impurities. google.comgoogle.com
Derivatization Studies of the Dienol Ether Moiety
The dienol ether functionality of this compound presents opportunities for further chemical modifications.
Chemical Modification of the C-3 Ethoxy Group
The ethoxy group at the C-3 position is a key feature of the dienol ether. While the primary transformation of this group is its hydrolysis to a ketone, other modifications could potentially be explored to create novel steroid derivatives.
Transformations at the C-17 Ethynyl Group
The ethynyl group at the C-17 position is crucial for the biological activity of Levonorgestrel. This functional group is introduced via ethynylation of the corresponding 17-ketone precursor. google.comgoogle.com The reaction is typically carried out using a source of acetylide, such as lithium acetylide, in an appropriate solvent like tetrahydrofuran. google.comgoogle.com Further transformations of this ethynyl group could lead to the synthesis of other steroid analogues.
Advanced Analytical Chemistry of Levonorgestrel 3 Ethyldienol Ether
Chromatographic Method Development for Characterization and Quantification of Levonorgestrel-3-ethyldienol Ether
The characterization and quantification of this compound, a synthetic steroid and a known impurity of Levonorgestrel (B1675169), rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for its analysis, ensuring the purity and quality of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of synthetic steroids like this compound due to its high resolution, sensitivity, and specificity. nih.govnih.gov It is particularly well-suited for the separation of complex mixtures and the quantification of individual components.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and related steroid compounds. allsciencejournal.comgoogle.comnih.gov This is attributed to the non-polar nature of these molecules. The separation is typically achieved on a hydrophobic stationary phase, with a more polar mobile phase.
Commonly used stationary phases include octadecylsilyl (ODS or C18) and octylsilyl (C8) bonded to silica (B1680970) particles. allsciencejournal.comgoogle.com Columns with embedded polar groups are also utilized to enhance selectivity. digicollections.net Optimization of separation involves adjusting various parameters, including the mobile phase composition, column temperature, and pH. The use of methanol (B129727) or acetonitrile (B52724) in combination with water is a standard practice for the mobile phase. nih.gov The selection between these organic modifiers can influence the selectivity of the separation of steroid hormones and their derivatives. cdc.gov
Interactive Table: Typical Reverse-Phase HPLC Parameters for Steroid Analysis
| Parameter | Typical Value/Condition | Purpose/Consideration |
| Stationary Phase | C18 (Octadecylsilyl), C8 (Octylsilyl) | Provides a non-polar surface for hydrophobic interactions with the steroid. C18 offers greater retention for non-polar compounds. |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. Smaller particle sizes (e.g., 1.7 µm) can be used in UPLC for faster analysis. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | The organic modifier (acetonitrile or methanol) content is adjusted to control the retention and elution of the steroids. |
| Flow Rate | 1.0 mL/min | A common flow rate for standard analytical HPLC columns. allsciencejournal.com |
| Column Temperature | 25-40 °C | Temperature can affect the viscosity of the mobile phase and the kinetics of separation, influencing retention times and peak shapes. nih.gov |
| Injection Volume | 10-20 µL | The amount of sample introduced onto the column. |
The choice of detector is critical for the sensitive and specific quantification of this compound.
UV Detection: Ultraviolet (UV) detection is a widely used and robust technique for the analysis of steroids that possess a chromophore. researchgate.net For Levonorgestrel and its related compounds, detection is often performed at wavelengths around 240 nm. allsciencejournal.comscispace.com Some methods may use a second wavelength, such as 215 nm, to detect specific impurities. digicollections.net Diode Array Detectors (DAD) or Photo Diode Array (PDA) detectors are particularly useful as they can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net
Mass Spectrometry (MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective method for the analysis of steroids, especially at low concentrations in complex matrices. cdc.govnih.gov Tandem mass spectrometry (LC-MS/MS) is often employed for its enhanced specificity and is considered a gold standard for steroid hormone detection. pharmaffiliates.com Electrospray ionization (ESI) is a common ionization technique used for these analyses, typically in the positive ion mode. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of levonorgestrel and its metabolites at picogram per milliliter levels. nih.gov
Interactive Table: Comparison of Detection Strategies
| Detector | Principle | Advantages for this compound Analysis |
| UV/DAD/PDA | Measures the absorption of UV light by the analyte. | Robust, relatively low cost, provides spectral information for peak identification. researchgate.net |
| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ionized analytes and their fragments. | High sensitivity and specificity, allows for structural elucidation, ideal for trace analysis and complex mixtures. nih.govpharmaffiliates.com |
To effectively separate this compound from the parent drug, Levonorgestrel, and other potential impurities within a single chromatographic run, a gradient elution program is often necessary. allsciencejournal.comnih.gov Gradient elution involves changing the composition of the mobile phase during the analysis. This is typically achieved by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase over time. allsciencejournal.com This approach allows for the elution of a wide range of compounds with varying polarities, from more polar impurities that elute early to less polar compounds that are more strongly retained on the column. A well-designed gradient program can significantly improve the resolution between closely eluting peaks, which is crucial for accurate impurity profiling. allsciencejournal.comnih.gov For instance, a stability-indicating HPLC method for Levonorgestrel utilized a gradient program with water as mobile phase A and acetonitrile as mobile phase B to resolve the drug from its impurities. allsciencejournal.com
The quantitative analysis of this compound in complex mixtures, such as pharmaceutical formulations or biological samples, requires a validated analytical method. This involves establishing the linearity, accuracy, precision, and sensitivity of the method. researchgate.net For quantification, an external standard method using a certified reference standard of this compound is typically employed. In complex matrices, methods like LC-MS/MS are preferred due to their ability to minimize interference from other components. nih.gov The use of an internal standard, a compound with similar physicochemical properties to the analyte, can help to correct for variations in sample preparation and instrument response. nih.gov
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility of most steroids, including this compound, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. clearsynth.com
Common derivatization procedures for steroids include the formation of trimethylsilyl (B98337) (TMS) ethers or O-methyloxime (MO) derivatives. clearsynth.com The derivatized analytes are then separated on a capillary GC column and detected, most commonly by a mass spectrometer (GC-MS). GC-MS provides high sensitivity and specificity, making it a valuable tool for steroid analysis. While specific GC methods for this compound are not widely reported, the general principles of steroid analysis by GC-MS are applicable. The choice of derivative and the optimization of GC conditions are crucial for achieving good chromatographic separation and sensitive detection.
Chiral Chromatography for Enantiomeric Purity Assessment
The stereochemistry of synthetic steroids like levonorgestrel is a critical determinant of their biological activity. Consequently, the assessment of enantiomeric purity is a crucial analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying enantiomers. youtube.com
The separation of chiral molecules is a three-dimensional process, and achieving optimal resolution requires careful consideration of the stationary phase, mobile phase, and temperature. chromatographyonline.com For steroid separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently employed. youtube.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. youtube.comyoutube.com
While specific chiral separation methods for this compound are not extensively documented in readily available literature, the general principles are well-established. registech.com The development of a suitable method would involve screening various polysaccharide-based columns and optimizing the mobile phase, which typically consists of a non-polar solvent and a polar modifier. chromatographyonline.comyoutube.com The goal is to achieve baseline resolution of the desired levonorgestrel enantiomer from its counterpart. It's important to note that the nature of the chiral selector attached to the polysaccharide can significantly impact the selectivity and resolution of the separation. chromatographyonline.com
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the carbon-hydrogen framework. nih.govconsensus.app
The ¹H-NMR spectrum of this compound would display a series of characteristic signals corresponding to the different types of protons within the molecule. While specific spectral data for this exact compound is not publicly available, based on the structure, the following proton signals would be anticipated:
Ethyl Group: A triplet and a quartet corresponding to the methyl and methylene (B1212753) protons of the ethoxy group, respectively.
Vinylic Protons: Signals in the downfield region corresponding to the protons on the double bonds of the dienol ether system in the A-ring.
Steroid Backbone: A complex multiplet region for the numerous methine and methylene protons of the steroid nucleus.
Angular Methyl Protons: Sharp singlet peaks for the methyl groups at positions C18 and C19.
A detailed analysis of the chemical shifts and coupling constants would allow for the assignment of these protons to their specific locations within the molecule. rsc.org
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. mdpi.com For this compound, key resonances would include:
Dienol Ether Carbons: Signals for the sp² hybridized carbons of the C=C-O-ethyl system.
Other sp² Carbons: Resonances for the other olefinic carbons in the steroid rings.
sp³ Carbons: A series of signals in the upfield region corresponding to the aliphatic carbons of the steroid skeleton and the ethyl group.
Quaternary Carbons: Signals for the non-protonated carbons, such as C10 and C13.
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly attached proton and carbon atoms, facilitating the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure and confirming the location of the ethyldienol ether functionality.
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, and for deducing structural information from its fragmentation pattern. tandfonline.com The molecular formula for this compound is C₂₃H₃₂O₂ and it has a molecular weight of 340.51 g/mol . pharmaffiliates.com
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. researchgate.net
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of this compound, providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. A sensitive, fast, and simple liquid chromatography (LC)-HRMS method has been developed to detect trace levels of levonorgestrel, the parent compound. nih.gov The low limit of quantification (LLOQ) for levonorgestrel has been reported as 25 pg/mL, with a low limit of detection (LLOD) of 12.5 pg/mL. nih.gov
For this compound (Molecular Formula: C23H32O2), HRMS can distinguish its exact mass (340.2402) from other compounds with the same nominal mass. This high resolving power is crucial for differentiating the analyte from potential isobaric interferences, which is particularly important in complex matrices or when analyzing for trace-level impurities.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C23H32O2 |
| Theoretical Exact Mass | 340.24023 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is instrumental in confirming the identity of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation spectrum is a unique fingerprint of the molecule.
While specific fragmentation data for this compound is not widely published, the fragmentation pathways can be inferred from the known behavior of levonorgestrel and similar steroidal ethers. For levonorgestrel, mass transitions are monitored in electrospray positive ionization mode. nih.gov A sensitive and simultaneous liquid chromatography-tandem mass spectrometry method was developed and validated for the quantification of ethinyl estradiol (B170435) and levonorgestrel. nih.gov The detection of levonorgestrel and its internal standard is achieved using positive polarity mode monitoring at specific mass to charge ratios (amu). researchgate.net
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Major Product Ions (m/z) | Probable Neutral Loss |
|---|---|---|
| 341.2475 [M+H]+ | 295.2162 | Loss of C2H5OH (Ethanol) |
| 269.1951 | Loss of C2H5OH and C2H2 (Acetylene) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its unique structural features. By itself, IR spectroscopy is not ideal for determining the complete structure of an unknown molecule, but it is very effective for identifying specific functional groups. masterorganicchemistry.com
The absence of a strong, broad absorption in the 3200-3400 cm-1 region would suggest the ether modification at the 3-position, distinguishing it from levonorgestrel which has a ketone at that position. The presence of an O in the formula without corresponding OH or C=O peaks is a strong indicator of an ether. masterorganicchemistry.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm-1) |
|---|---|
| O-H (alcohol) | 3200-3600 (broad) |
| ≡C-H (alkyne) | ~3300 (sharp) |
| C-H (alkane) | 2850-3000 |
| C≡C (alkyne) | 2100-2260 (weak) |
| C=C (diene) | 1600-1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The chromophore in this compound is the conjugated dienol ether system in the A-ring of the steroid nucleus. This extended π-system absorbs UV radiation at a characteristic wavelength (λmax).
The UV-Vis spectrum is useful for quantitative analysis, often employed as a detection method in High-Performance Liquid Chromatography (HPLC). For combinations of levonorgestrel and ethinyl estradiol, HPLC effluents are monitored at 230 nm. jddtonline.info In another method, detection was performed at a wavelength of 242 nm. researchgate.net The specific λmax for this compound is expected to be in a similar range, reflective of the conjugated diene structure.
Table 4: UV-Vis Spectroscopic Data
| Parameter | Expected Value |
|---|---|
| Chromophore | Conjugated dienol ether |
| λmax | ~240-250 nm |
Purity Assessment and Impurity Profiling
The purity of this compound is critical for its use in research and development. hemarsh.com Impurity profiling involves the identification and quantification of any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with UV or MS detection. nih.gov
Manufacturers of this compound and its impurities utilize advanced characterization techniques to ensure the product is free from unwanted substances that could affect research integrity. hemarsh.com
Identification and Characterization of Related Substances
Related substances in this compound can originate from the starting materials, synthetic byproducts, or degradation. These impurities must be identified, characterized, and controlled within acceptable limits. Several potential impurities related to the synthesis of levonorgestrel have been documented.
Table 5: Potential Related Substances of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Levonorgestrel EP Impurity D | C21H30O | 298.46 | 32419-58-2 |
| Levonorgestrel EP Impurity I | C21H28O3 | 328.45 | 20402-62-4 |
| Levonorgestrel EP Impurity R | C20H28O2 | 300.44 | 2322-77-2 |
| 6(7)-Dehydro Levonorgestrel | C21H26O2 | 310.44 | 51087-61-7 |
Method Validation for Analytical Precision and Accuracy
Analytical methods used for the analysis of this compound must be validated to ensure they are reliable, reproducible, and fit for purpose. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). humanjournals.com Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
For related compounds like levonorgestrel and ethinyl estradiol, RP-HPLC methods have been extensively validated. jddtonline.infotsijournals.com These validation studies demonstrate the performance characteristics of the analytical procedures.
Table 6: Typical Method Validation Parameters for HPLC Analysis
| Parameter | Typical Acceptance Criteria | Example Finding for Levonorgestrel |
|---|---|---|
| Accuracy | Recovery of 98.0% to 102.0% | 99-100% recovery from spiked samples. nih.gov |
| Precision (RSD) | ≤ 2% | RSD < 2%. nih.gov |
| Linearity (r²) | ≥ 0.999 | r² = 0.9999. nih.gov |
| LOD | Signal-to-noise ratio of 3:1 | 0.84 µg/mL. jddtonline.info |
| LOQ | Signal-to-noise ratio of 10:1 | 2.79 µg/mL. jddtonline.info |
Chemical Stability and Degradation Pathways
Forced Degradation Studies in Various Chemical Environments
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing. It is a crucial step in the development of stability-indicating analytical methods and for elucidating the degradation pathways of a drug substance.
Acidic and Basic Hydrolysis
Oxidative Degradation Pathways
The potential for oxidative degradation of Levonorgestrel-3-ethyldienol ether exists, particularly at the electron-rich double bonds of the diene system and the ethinyl group. While specific studies on the oxidative degradation of this particular ether are not extensively documented, research on the parent compound, levonorgestrel (B1675169), has shown that it can undergo oxidation. mdpi.com Kinetic investigations into the oxidative thermal decomposition of levonorgestrel have been conducted, revealing complex degradation mechanisms. mdpi.comresearchgate.net
Photolytic Stability under Defined Light Conditions
The photostability of a drug substance is its ability to withstand exposure to light without undergoing chemical change. The conjugated diene system in this compound suggests a potential for photosensitivity. However, specific studies detailing the photolytic stability of this compound under defined light conditions (e.g., UV, visible light) are not currently available in the reviewed literature.
Thermal Degradation Characteristics (e.g., by TGA)
Thermogravimetric analysis (TGA) is a technique used to characterize the thermal stability of a material. Studies on levonorgestrel have shown that it undergoes a multi-step thermal decomposition process. researchgate.netpreprints.org The thermal profile of pure levonorgestrel indicates thermal stability up to approximately 192°C, with decomposition occurring at higher temperatures. mdpi.compreprints.org The presence of excipients in a formulation can influence the thermal stability of the active ingredient. mdpi.comresearchgate.net While specific TGA data for this compound is not provided in the available literature, it is expected to exhibit its own unique thermal degradation profile. Upon heating to decomposition, levonorgestrel is known to emit acrid smoke and irritating fumes. nih.gov
Identification and Characterization of Degradation Products
The identification of degradation products is essential for understanding the degradation pathways and for ensuring the safety of a drug product. Degradation of this compound under hydrolytic conditions would likely lead to the formation of levonorgestrel as a primary degradant. Further degradation of levonorgestrel itself could then occur. The metabolism of levonorgestrel involves hydroxylation and conjugation, leading to various metabolites such as 3α, 5β-tetrahydrolevonorgestrel. drugbank.com While these are metabolic products, some degradation pathways in vitro might produce similar hydroxylated derivatives. The identification of impurities related to levonorgestrel, such as Levonorgestrel - Impurity G and Impurity H, has been reported. pharmaffiliates.com
Kinetic Studies of Chemical Decomposition
Kinetic studies are crucial for determining the rate of degradation and predicting the shelf-life of a drug substance. Detailed kinetic studies on the decomposition of this compound under various stress conditions (hydrolysis, oxidation, photolysis) are not extensively reported in the available scientific literature. However, kinetic analysis of the oxidative thermal decomposition of levonorgestrel has been performed using methods such as ASTM E698 and isoconversional methods like Friedman and Flynn–Wall–Ozawa. mdpi.comresearchgate.net These studies revealed a complex, multi-step decomposition mechanism for levonorgestrel. mdpi.comresearchgate.net
Computational and Theoretical Chemical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of Levonorgestrel-3-ethyldienol ether. These techniques are crucial for understanding how the molecule's shape influences its interactions with biological systems.
The steroidal backbone of this compound, while largely rigid, possesses flexible regions, particularly the C17 ethinyl group and the C3 ethyldienol ether substituent. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the energy landscape that governs their interconversion.
Theoretical studies on related steroid structures often employ molecular mechanics force fields (e.g., MMFF or AMBER) to systematically explore the conformational space. nih.gov For this compound, the primary degrees of freedom would be the rotation around the C-O bonds of the ethoxy group and the orientation of the ethinyl group. The resulting low-energy conformers are then typically subjected to higher-level quantum mechanical calculations to refine their geometries and relative energies.
The energy landscape reveals the relative populations of different conformers at a given temperature. It is expected that the dienol ether system would prefer a planar or near-planar arrangement to maximize conjugation, while the ethyl group would adopt a staggered conformation to minimize steric strain.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-O-CH2) | Relative Energy (kcal/mol) |
| 1 | 180° (anti-periplanar) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.6 |
| 4 | 0° (syn-periplanar) | 5.2 |
Note: This table presents hypothetical data based on general principles of conformational analysis for similar molecules.
The interaction of this compound with its environment, particularly in a biological context, is significantly influenced by the solvent. Solvation studies, using both implicit and explicit solvent models, are employed to understand how the surrounding medium affects the molecule's conformation and properties.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to estimate the energetic cost or benefit of solvating a particular conformer. nih.gov For a relatively nonpolar molecule like this steroid ether, the solvation energy in aqueous environments is expected to be unfavorable, driving its partitioning into hydrophobic pockets of proteins. The presence of the ether oxygen and the hydroxyl group, however, allows for some polar interactions.
Explicit solvent simulations, often part of molecular dynamics (MD) simulations, provide a more detailed picture by modeling individual solvent molecules (e.g., water). An MD simulation would reveal the specific hydrogen bonding patterns between the solvent and the solute, as well as the ordering of solvent molecules around the steroid. This level of detail is crucial for understanding the initial stages of receptor binding or metabolic processes.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound, which is fundamental to its reactivity and spectroscopic properties. nih.gov
The distribution of electrons within the molecule determines its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the electron-rich dienol ether system, making this part of the molecule susceptible to electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.
The electron density distribution, often visualized as an electrostatic potential map, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen atoms of the ether and hydroxyl groups, as well as the π-system of the dienol and the ethinyl group, would represent areas of negative potential, capable of engaging in favorable interactions with positively charged species or hydrogen bond donors.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that often show good agreement with experimental values. Such calculations can be invaluable for assigning complex spectra and for distinguishing between different isomers or conformers.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-4 | 5.35 | 5.32 |
| H-6 | 5.78 | 5.75 |
| -OCH₂- | 3.85 | 3.83 |
| -CH₃ (ethyl) | 1.25 | 1.23 |
| C≡CH | 2.68 | 2.67 |
| 18-CH₃ | 0.89 | 0.88 |
Note: This table presents hypothetical data. Experimental values can vary based on solvent and other conditions.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of vibration of the molecule. Quantum chemical calculations can predict these frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra. mdpi.com For this compound, characteristic predicted peaks would include the C-O-C stretching of the ether, the C=C stretching of the diene system, the ≡C-H stretching of the alkyne, and the O-H stretching of the hydroxyl group.
Predictive Modeling for Reaction Mechanisms and Selectivity
This compound is a prodrug, meaning it is converted into the active compound, levonorgestrel (B1675169), in the body. mdpi.com Computational modeling can be used to study the mechanism of this conversion, which is typically an acid-catalyzed hydrolysis of the enol ether.
By modeling the reaction pathway, including the structures of transition states and intermediates, chemists can understand the factors that influence the reaction rate and selectivity. For the hydrolysis of the dienol ether, computational studies would likely investigate the protonation of the ether oxygen or one of the double bond carbons as the initial step, followed by the attack of water and subsequent collapse of the intermediate to form the α,β-unsaturated ketone found in levonorgestrel.
These models can also predict the selectivity of metabolic reactions, for instance, by cytochrome P450 enzymes. nih.govresearchgate.net By docking the steroid into the active site of the enzyme and calculating the activation energies for oxidation at different positions, it is possible to predict the most likely sites of metabolism.
Structure-Reactivity Relationships in Steroid Ethers
The chemical reactivity of steroid ethers, including this compound, is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms and functional groups. Computational and theoretical chemistry provide powerful tools to elucidate these relationships, offering insights into reaction mechanisms and the design of new derivatives with tailored activities. Even minor alterations to the steroidal framework can significantly impact biological activity, a principle that drives extensive research into the modification of natural steroids. asm.orgmdpi.com
The reactivity of ethers is generally characterized by the cleavage of the C-O bond, which can be influenced by the nature of the groups attached to the oxygen atom. In the context of steroid ethers, the reactivity is modulated by the complex steroid nucleus. Theoretical studies, often employing methods like Density Functional Theory (DFT) and Hartree-Fock, can calculate various molecular descriptors that help in understanding and predicting reactivity.
One of the key aspects explored in computational studies is the influence of substituents on the steroid core. The electronic nature of these groups can affect the electron density distribution across the molecule, thereby influencing the susceptibility of the ether linkage to cleavage. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the steroid ring system can alter the reactivity of the dienol ether moiety in this compound.
Computational models can also predict the regioselectivity and stereoselectivity of reactions involving steroid ethers. By mapping the electrostatic potential surface, researchers can identify regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. For example, the oxygen atom of the ether group is a site of high electron density and is prone to protonation under acidic conditions, which is often the initial step in ether cleavage reactions. pressbooks.pub
The stability of intermediates, such as carbocations formed during SN1-type cleavage, is another critical factor in determining the reaction pathway. pressbooks.pub The steroidal framework can stabilize or destabilize these intermediates through steric and electronic effects. For this compound, the dienol system introduces electronic effects that are crucial in determining its reactivity compared to simple alkyl ethers.
Research into the structure-activity relationships of various steroid derivatives provides a basis for understanding the potential reactivity of this compound. For example, studies on steroid oximes have shown that methyl and ethyl oxime-ether derivatives exhibit different activities, highlighting the impact of the ether-linked group. mdpi.com Similarly, the enzymatic hydrolysis of steroid esters is a key factor in their biological activity, a principle that can be extended to the metabolic stability of steroid ethers. nih.gov
The following table summarizes key structural features and their general influence on the reactivity of steroid ethers, based on established chemical principles and findings from related steroid studies.
| Structural Feature | Influence on Reactivity |
| Dienol Ether System | The conjugated double bond system influences the electronic properties of the ether oxygen, potentially affecting its basicity and the ease of cleavage. |
| Ethyl Group on Ether | The nature of the alkyl group can affect the reaction mechanism (SN1 vs. SN2) of ether cleavage. pressbooks.pub |
| Steroid Nucleus | The bulky and rigid structure can introduce significant steric hindrance, influencing the accessibility of the ether linkage to reagents. |
| Substituents on Steroid Core | Electron-withdrawing or electron-donating groups elsewhere on the steroid can electronically influence the reactivity of the dienol ether. |
Further computational investigations focusing specifically on this compound would be invaluable in providing more precise quantitative data on its structure-reactivity relationship. Such studies could involve the calculation of frontier molecular orbital energies (HOMO-LUMO gap), which are indicative of chemical reactivity, and the simulation of reaction pathways to determine activation energies. researchgate.net
Future Directions in Academic Research on Levonorgestrel 3 Ethyldienol Ether
Novel Synthetic Approaches and Catalyst Development
The synthesis of steroids has been significantly impacted by recent advances in catalysis, moving towards more efficient and selective methods. nih.govumich.edu Future research on the synthesis of Levonorgestrel-3-ethyldienol ether will likely focus on developing novel catalytic systems that offer improved yields, reduced environmental impact, and greater stereoselectivity.
Key research frontiers include:
Transition Metal Catalysis : The use of transition metals, particularly palladium, has enabled novel cyclization and cross-coupling reactions in steroid synthesis. nih.govumich.edu Future work could explore enantioselective palladium-catalyzed reactions to construct the steroid core with high precision, potentially streamlining the pathway to this compound. nih.govumich.edu Research into ruthenium nanoparticle catalysts, which have shown efficacy in alkene hydrogenation for natural product synthesis, could also offer new routes. researchgate.net
Organocatalysis : As a cost-effective and environmentally friendly alternative to metal catalysts, organocatalysis presents a significant area for development. researchgate.net Immobilized organocatalysts, for instance, could be designed to improve reusability and efficiency in the key steps leading to the formation of the dienol ether. researchgate.net
Chemoenzymatic Strategies : The integration of biocatalysis with chemical synthesis offers unparalleled selectivity. acs.org Engineered enzymes, such as P450 monooxygenases, can perform site-specific modifications on the steroid core that are challenging to achieve with traditional chemistry. acs.org Research could focus on designing enzymatic pathways for the efficient and selective synthesis of precursors to this compound.
Table 1: Emerging Catalytic Strategies in Steroid Synthesis
| Catalytic Approach | Key Advantages | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Palladium) | High efficiency, enables complex bond formations like dearomatizative cyclization. | Enantioselective construction of the steroid core. | nih.govumich.edu |
| Organocatalysis | Cost-effective, lower toxicity, potential for immobilization and recycling. | Development of reusable catalysts for key synthetic steps. | researchgate.net |
| Chemoenzymatic Synthesis (e.g., P450s) | High site-specificity and selectivity for core modifications. | Biocatalytic hydroxylation or ketoreduction of precursors. | acs.org |
Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying trace amounts of this compound, either as an impurity in the final Levonorgestrel (B1675169) product or as an environmental residue, requires highly sensitive and specific analytical methods. Future research will focus on refining existing techniques and developing new ones to achieve lower detection limits and handle complex matrices.
Areas for future investigation include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is already a powerful tool for analyzing steroids in various matrices, including soil and human plasma. nih.govresearchgate.net Future work will likely involve the development of methods with enhanced sensitivity through optimized sample preparation, such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE), and chemical derivatization to improve ionization efficiency. nih.govresearchgate.net
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) : For applications like anti-doping, where distinguishing between endogenous and exogenous steroids is crucial, GC-IRMS is a key technique. rsc.org Research aimed at improving purification techniques to ensure high separation between the target compound and interfering substances in biological samples will enhance the precision of isotope ratio measurements. rsc.org
High-Performance Liquid Chromatography with Advanced Detectors : Combining HPLC with innovative detectors continues to be a focus. For instance, fluorometric determination after reaction with specific reagents has been shown to detect levonorgestrel at picogram levels and could be adapted for its precursors. researchgate.net Further development of such derivatization methods could provide simple and highly sensitive quantification suitable for quality control. researchgate.net
Deeper Mechanistic Understanding of Formation and Degradation
A thorough understanding of the formation and degradation pathways of this compound is crucial for optimizing synthesis, ensuring product stability, and assessing environmental fate.
Future research in this area will likely pursue:
Formation Kinetics and By-product Profiling : Detailed kinetic studies of the ethynylation and etherification steps can help optimize reaction conditions to maximize yield and minimize the formation of impurities. The hydrolysis of the dienol ether to form levonorgestrel is a critical step that warrants further investigation to control reaction rates and prevent unwanted side reactions. google.com
Thermal Degradation Pathways : Studies on the thermal decomposition of related compounds like levonorgestrel have revealed multi-step degradation processes. mdpi.com Similar thermogravimetric and spectroscopic analyses (TG/DTG/DSC, FTIR) on this compound would elucidate its thermal stability and decomposition mechanism, which is vital for defining storage and handling conditions. mdpi.com
Microbial Degradation : Bacteria play a key role in the environmental degradation of steroids, typically through oxygen-dependent pathways like the 9,10-seco pathway. mdpi.comnih.gov Research to identify microbial strains and enzymatic systems capable of metabolizing this compound would provide insight into its environmental persistence and potential for bioremediation. Understanding these pathways at a genetic and proteomic level can reveal novel biocatalysts for steroid modification. nih.govmdpi.comuni-muenster.de
Computational Design of Chemically Stable Steroid Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. These approaches can be leveraged to design novel steroid derivatives related to this compound with enhanced chemical stability or other desirable properties.
Future academic research could focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling : These methods can be used to model enzymatic reactions at an atomic level, such as the interaction of a steroid with a P450 enzyme. researchgate.net This approach could be used to computationally design mutations in enzymes to enhance their catalytic activity toward specific steroid precursors, facilitating novel chemoenzymatic syntheses. acs.orgacs.org
Predictive Stability Studies : Computational models can predict the susceptibility of different parts of the steroid molecule to chemical degradation (e.g., hydrolysis, oxidation). By calculating parameters such as bond dissociation energies and reaction energy barriers, researchers can screen potential derivatives for improved stability before undertaking their synthesis.
Structure-Property Relationship Analysis : By correlating structural modifications with changes in chemical properties, computational studies can guide the rational design of new dienol ether derivatives. This could lead to the development of intermediates that are easier to handle, more stable under storage, or that convert more efficiently to the final active pharmaceutical ingredient.
Table 2: Future Research Focus Areas and Methodologies
| Research Area | Objective | Key Methodologies | References |
|---|---|---|---|
| Novel Synthesis | Improve efficiency, selectivity, and sustainability. | Transition metal catalysis, organocatalysis, chemoenzymatic synthesis. | nih.govumich.eduresearchgate.netacs.org |
| Trace Analysis | Enhance sensitivity and specificity in complex matrices. | LC-MS/MS, GC-IRMS, advanced derivatization techniques. | nih.govresearchgate.netrsc.org |
| Mechanistic Understanding | Elucidate formation and degradation pathways. | Kinetic studies, thermal analysis (TG/DSC), microbial degradation assays. | google.commdpi.comnih.gov |
| Computational Design | Design novel derivatives with enhanced stability. | QM/MM modeling, predictive stability calculations. | researchgate.netacs.org |
Q & A
Q. How can researchers verify the identity and purity of Levonorgestrel-3-ethyldienol ether in experimental samples?
Methodological Answer:
- HPLC Analysis : Use reversed-phase HPLC with a C8 or C18 column (e.g., Zorbax 300SB-C8) and a mobile phase optimized for separation (e.g., acetonitrile/water gradients). Compare retention times with certified reference standards (e.g., USP 35 guidelines for levonorgestrel derivatives) .
- Purity Assessment : Calculate peak area percentages via DAD detection at 240–254 nm. A purity ≥99.3% is acceptable for research-grade material, with total impurities <1% .
- Structural Confirmation : Perform 1H-NMR in DMSO-d6 to validate characteristic peaks (e.g., m/z = 327.23 [M+H]+ in MS-ESI(+)) .
Q. What analytical parameters are critical for optimizing HPLC methods for this compound?
Methodological Answer:
- Column Selection : Use C8 columns for better resolution of polar impurities .
- Detection Wavelength : 240–254 nm (DAD) ensures sensitivity for the compound’s chromophores .
- Injection Volume : 5.0 µl minimizes column overload while maintaining detection limits .
- Calibration : Validate linearity using certified reference standards (90–110% recovery per USP guidelines) .
Q. How should researchers interpret conflicting purity results across batches (e.g., 99.3% vs. 99.4%)?
Methodological Answer:
- Replicate Analysis : Conduct triplicate injections under identical conditions to assess intra-batch variability .
- Impurity Profiling : Compare impurity peaks (e.g., via MS-ESI(+) or NMR) to identify batch-specific contaminants .
- Method Cross-Validation : Confirm results using orthogonal techniques (e.g., LC-MS vs. NMR) to rule out instrumental bias .
Advanced Research Questions
Q. How can researchers integrate this compound into a theoretical framework for hormonal activity studies?
Methodological Answer:
- Link to Progestin Theory : Base experimental design on its structural similarity to levonorgestrel, focusing on ethyldienol ether’s impact on receptor binding affinity .
- Hypothesis Testing : Compare in vitro bioactivity (e.g., progesterone receptor assays) against parent compounds to isolate substituent effects .
- Data Interpretation : Use statistical models (e.g., ANOVA) to differentiate between theoretical predictions and observed activity .
Q. What experimental design principles apply to resolving contradictory data in metabolic stability studies of this compound?
Methodological Answer:
- Controlled Variables : Standardize incubation conditions (e.g., liver microsome concentration, pH) to isolate metabolic pathways .
- Replication Strategy : Include positive/negative controls (e.g., levonorgestrel for baseline metabolism rates) .
- Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) calculations .
Q. How can researchers address methodological limitations in long-term stability studies of this compound?
Methodological Answer:
- Accelerated Stability Testing : Use forced degradation (e.g., heat, light, oxidation) to predict shelf-life, validated against real-time data .
- Analytical Sensitivity : Employ high-resolution MS to detect trace degradation products (<0.1% abundance) .
- Statistical Modeling : Apply Arrhenius equations to extrapolate degradation kinetics under storage conditions .
Q. What strategies ensure reproducibility in synthesizing this compound for pharmacological assays?
Methodological Answer:
- Synthetic Protocol : Document reaction parameters (e.g., temperature, solvent purity) and characterize intermediates via TLC/NMR .
- Batch Consistency : Monitor by-products using HPLC-DAD and enforce strict QC criteria (e.g., ±0.5% purity tolerance) .
- Collaborative Validation : Share samples with independent labs for cross-institutional reproducibility checks .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
